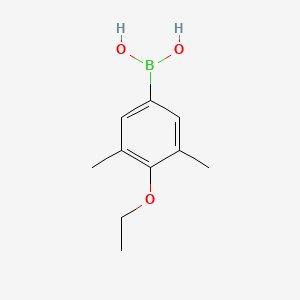

3,5-Dimethyl-4-ethoxyphenylboronic acid

描述

Structure

2D Structure

属性

IUPAC Name |

(4-ethoxy-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJASQDMWVBTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584430 | |

| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-59-1 | |

| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-ethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethyl 4 Ethoxyphenylboronic Acid

Established Synthetic Pathways to 3,5-Dimethyl-4-ethoxyphenylboronic Acid

Established methods for the synthesis of this compound predominantly rely on the borylation of an organometallic intermediate derived from a corresponding aryl halide. The most common approaches involve the use of Grignard reagents or organolithium species.

A prevalent strategy commences with the appropriate halogenated precursor, 1-bromo-4-ethoxy-3,5-dimethylbenzene. This starting material can be prepared from 3,5-dimethylphenol (B42653) through a sequence of ethoxy group introduction followed by bromination. The subsequent conversion to the boronic acid is typically achieved via a Grignard reaction. The aryl bromide is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-ethoxy-3,5-dimethylphenyl)magnesium bromide. This organometallic intermediate is then treated with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate, at low temperatures to form the boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final product, this compound.

Alternatively, an organolithium-mediated pathway can be employed. This involves the reaction of 1-bromo-4-ethoxy-3,5-dimethylbenzene with a strong organolithium base, such as n-butyllithium, at low temperatures to generate the corresponding aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate, followed by acidic workup to afford the desired boronic acid. While effective, this method requires strict anhydrous conditions and careful temperature control due to the high reactivity of organolithium reagents.

| Starting Material | Key Reagents | Intermediate | Product | Typical Yield (%) |

| 1-bromo-4-ethoxy-3,5-dimethylbenzene | 1. Mg, THF2. B(OR)₃3. H₃O⁺ | (4-ethoxy-3,5-dimethylphenyl)magnesium bromide | This compound | 60-80 |

| 1-bromo-4-ethoxy-3,5-dimethylbenzene | 1. n-BuLi, THF2. B(OR)₃3. H₃O⁺ | (4-ethoxy-3,5-dimethylphenyl)lithium | This compound | 70-90 |

Emerging and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly methods for the synthesis of arylboronic acids. These emerging approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising green chemistry approach is the use of mechanochemistry. This solvent-free or low-solvent technique involves the use of mechanical force, such as ball milling, to initiate and drive chemical reactions. For the synthesis of arylboronic acids, this could involve the direct reaction of an aryl halide with a boron source in the presence of a reducing agent under mechanical agitation. This method has the potential to significantly reduce solvent waste and reaction times.

Another area of development is the use of transition metal-catalyzed C-H borylation. This powerful technique allows for the direct conversion of a C-H bond on the aromatic ring to a C-B bond, bypassing the need for pre-functionalized aryl halides. Iridium-catalyzed borylation reactions have shown particular promise for their high regioselectivity and functional group tolerance. For the synthesis of this compound, this would involve the direct borylation of 1-ethoxy-3,5-dimethylbenzene (B171587) using a suitable iridium catalyst and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This approach offers a more atom-economical route to the desired product.

| Approach | Key Features | Potential Advantages |

| Mechanochemistry | Solvent-free or low-solvent conditions, use of mechanical force. | Reduced solvent waste, shorter reaction times, potentially milder conditions. |

| C-H Borylation | Direct conversion of a C-H bond to a C-B bond using a transition metal catalyst. | High atom economy, avoids the need for aryl halides, potential for late-stage functionalization. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste. Several key parameters can be adjusted to achieve this.

In the Grignard-based synthesis, the choice of solvent is important. While THF is commonly used, other ethereal solvents or mixtures can be explored to improve solubility and reaction rates. The reaction temperature for both the Grignard formation and the subsequent borylation step is critical; low temperatures are generally favored for the borylation to prevent the formation of byproducts from the reaction of the Grignard reagent with the boronate ester product. The stoichiometry of the trialkyl borate is another parameter that can be optimized to ensure complete conversion of the Grignard reagent.

For organolithium-mediated syntheses, precise control of the reaction temperature is paramount to avoid decomposition of the aryllithium intermediate and to ensure selective borylation. The rate of addition of the organolithium reagent and the trialkyl borate can also influence the outcome of the reaction.

In the context of Suzuki-Miyaura cross-coupling reactions where this compound is a key reactant, the optimization of these coupling reactions themselves is also a significant area of research. This includes the screening of various palladium catalysts, ligands, bases, and solvent systems to achieve high yields and selectivity for the desired biaryl products.

| Parameter | Influence on Reaction | Optimization Strategy |

| Solvent | Affects solubility of reagents and intermediates, and reaction rate. | Screening of different ethereal solvents or solvent mixtures. |

| Temperature | Controls reaction rate and selectivity; prevents side reactions. | Precise temperature control, especially during borylation and for organolithium reactions. |

| Reagent Stoichiometry | Ensures complete conversion and minimizes unreacted starting materials. | Careful control of the molar ratios of reactants, particularly the borating agent. |

| Catalyst and Ligand (for C-H borylation) | Determines catalytic activity, regioselectivity, and yield. | Screening of various iridium catalysts and ligands to identify the most effective combination. |

| Base (for Suzuki-Miyaura coupling) | Activates the boronic acid for transmetalation. | Evaluation of different inorganic and organic bases to find the optimal conditions for coupling. |

Mechanistic Investigations of 3,5 Dimethyl 4 Ethoxyphenylboronic Acid Reactivity

Fundamental Reaction Pathways Involving the Boronic Acid Moiety

The reactivity of 3,5-Dimethyl-4-ethoxyphenylboronic acid is primarily dictated by the boronic acid functional group (-B(OH)₂). Boronic acids are versatile intermediates in organic synthesis, largely due to the electrophilic nature of the boron atom and its ability to participate in transmetalation reactions with transition metals. The fundamental reaction pathway involves the interaction of the boronic acid with a base, which activates it for subsequent steps. The base coordinates to the boron atom, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This increased nucleophilicity is crucial for the efficient transfer of the aryl group (in this case, 3,5-dimethyl-4-ethoxyphenyl) from boron to a metal center, a key step in many cross-coupling reactions. harvard.edulibretexts.orgnih.gov

Another significant pathway is the reversible formation of boroxines, which are cyclic anhydrides of boronic acids. While often considered a resting state, the equilibrium between the boronic acid and its boroxine (B1236090) form can influence reaction kinetics. Furthermore, under certain conditions, boronic acids can undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, which is typically an undesired side reaction.

Detailed Analysis of the Suzuki-Miyaura Cross-Coupling Reaction with this compound

The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step of the reaction. libretexts.orgnih.gov The next and most critical step involving the boronic acid is transmetalation. Here, the organic group from the activated boronate species is transferred to the palladium(II) center, displacing the halide. libretexts.orgnih.gov Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgchemrxiv.org

The efficiency and scope of the Suzuki-Miyaura coupling heavily depend on the choice of the palladium catalyst and the associated ligands. libretexts.org While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from Palladium(II) acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands are effective, modern systems often employ more sophisticated ligands to enhance reactivity, stability, and turnover number. libretexts.orgresearchgate.net

For sterically hindered substrates, such as those involving the ortho-substituted this compound, bulky and electron-rich phosphine ligands are particularly beneficial. rsc.orgnih.gov Ligands like SPhos and other dialkylbiaryl phosphines (Buchwald ligands) have demonstrated outstanding performance, enabling reactions at lower catalyst loadings and even at room temperature. nih.gov These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that readily undergo oxidative addition and facilitate the subsequent transmetalation and reductive elimination steps. chemrxiv.orgnih.gov The choice of ligand can significantly influence the reaction rate and the ability to couple challenging substrates, such as less reactive aryl chlorides. nih.gov

| Catalyst/Precursor | Ligand | Typical Substrates | Key Advantages |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, bromides | Commercially available, well-established |

| Pd(OAc)₂ | SPhos | Aryl chlorides, bromides, triflates | High reactivity, good for hindered substrates nih.gov |

| Pd₂(dba)₃ | XPhos | Aryl sulfamates, chlorides | Broad scope, effective for challenging electrophiles nih.gov |

| Palladacycles | (various) | Aryl bromides, iodides | Thermally stable, often air and water insensitive libretexts.org |

The base and solvent are not mere spectators in the Suzuki-Miyaura reaction; they play a critical role, particularly in the transmetalation step. researchgate.netnih.gov The base is essential for activating the boronic acid. It reacts with this compound to form a more nucleophilic boronate complex, [ArB(OH)₃]⁻ or [ArB(OR)(OH)₂]⁻, which facilitates the transfer of the aryl group to the palladium center. harvard.edunih.gov

Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). nih.govresearchgate.net The strength and nature of the base can influence reaction rates and yields. researchgate.net For instance, stronger bases may be required for less reactive boronic acids or aryl halides.

The solvent system must solubilize the various components of the reaction and can significantly affect the reaction rate and even selectivity. nih.gov A wide range of solvents can be used, from nonpolar solvents like toluene (B28343) and dioxane to polar aprotic solvents like DMF and polar protic solvents like ethanol (B145695) and water. researchgate.netnih.govresearchgate.net Aqueous solvent mixtures are common, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species. harvard.eduresearchgate.net The choice of solvent can influence which mechanistic pathway is favored and can modulate the reactivity of the catalyst and reagents. nih.gov

| Base | Common Solvents | Role in Transmetalation |

| K₂CO₃ | Toluene, Dioxane/Water, Ethanol researchgate.net | Moderately strong base, forms active boronate |

| K₃PO₄ | Dioxane, THF nih.gov | Effective for a wide range of substrates, including aryl chlorides |

| NaOH | Methanol/Water, Ethanol researchgate.net | Strong base, promotes rapid boronate formation |

| Cs₂CO₃ | Dioxane, Toluene | Often used for challenging or sterically hindered couplings |

Experimental and computational studies have been used to probe the energetics of the catalytic cycle. chemrxiv.org The reaction is generally thermodynamically favorable, driven by the formation of a stable C-C bond and inorganic byproducts. The transmetalation step is proposed to proceed via a transition state involving a Pd-O-B linkage. chemrxiv.org The reaction kinetics are typically first-order with respect to the concentration of the palladium catalyst and the aryl halide, but zero-order in the boronic acid, supporting oxidative addition as the rate-determining step in those systems. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions of this compound

While most prominently used in palladium-catalyzed Suzuki-Miyaura reactions, this compound can potentially participate in other transition metal-catalyzed cross-couplings. The versatility of boronic acids extends to reactions catalyzed by other metals like nickel, copper, and rhodium.

Nickel catalysts, for example, can be used for Suzuki-type couplings of aryl sulfamates, offering an alternative to palladium for specific substrate classes. nih.gov Copper catalysts are employed in the Chan-Lam coupling, which forms a carbon-heteroatom bond, typically C-N or C-O, by coupling a boronic acid with an amine or alcohol. Rhodium catalysts can mediate the conjugate addition of arylboronic acids to α,β-unsaturated ketones and other Michael acceptors.

Non-Catalytic Reactions and Transformations of this compound

Beyond metal-catalyzed couplings, this compound can undergo several non-catalytic transformations characteristic of arylboronic acids. A key reaction is the formation of boronate esters through condensation with diols, such as pinacol (B44631) or neopentyl glycol. researchgate.net These esters, like this compound pinacol ester, are often more stable, crystalline solids that are easier to purify and handle than the corresponding boronic acids, while still retaining their reactivity in cross-coupling reactions. researchgate.net

Arylboronic acids can also be oxidized to the corresponding phenols. Reagents such as hydrogen peroxide under basic conditions can effectively replace the C-B bond with a C-O bond, providing a route to 3,5-dimethyl-4-ethoxyphenol. Additionally, under acidic or certain reaction conditions, the boronic acid group can be replaced by a hydrogen atom in a process known as protodeboronation, which is generally considered an unproductive pathway.

Applications of 3,5 Dimethyl 4 Ethoxyphenylboronic Acid in Advanced Organic Synthesis

Construction of Biaryl and Heterobiaryl Systems

The construction of carbon-carbon (C-C) bonds to form biaryl and heterobiaryl scaffolds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.nettcichemicals.com The most prominent method for achieving this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction couples an organoboron species, such as 3,5-Dimethyl-4-ethoxyphenylboronic acid, with an organic halide or triflate. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with the aryl or heteroaryl halide (R¹-X) to form a palladium(II) intermediate. wikipedia.orgyoutube.com

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond of the biaryl product (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue. youtube.com

This compound serves as the source of the 3,5-dimethyl-4-ethoxyphenyl group in this coupling. The steric hindrance provided by the two ortho-methyl groups can influence reaction rates and is a critical feature in certain stereoselective applications. The reaction is compatible with a wide range of functional groups, making it a versatile tool for late-stage functionalization in complex molecule synthesis. tcichemicals.com

Below is an interactive table illustrating the typical components and conditions for a Suzuki-Miyaura coupling reaction utilizing an arylboronic acid like this compound.

| Component | Example | Role in Reaction |

| Boronic Acid | This compound | Source of the aryl group |

| Coupling Partner | 4-Bromotoluene, 2-Chloropyridine | Source of the second aryl/heteroaryl group |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃, S-Phos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, THF/Water | Provides the medium for the reaction |

Stereoselective and Regioselective Transformations Utilizing this compound

The substitution pattern of this compound makes it a valuable reagent for transformations requiring high levels of stereochemical or regiochemical control.

Stereoselective Transformations: The significant steric hindrance resulting from the two methyl groups adjacent to the C-B bond can be exploited in atroposelective synthesis. Atropisomers are stereoisomers that are chiral due to restricted rotation around a single bond. The synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling can lead to the formation of stable atropisomers. nih.govbeilstein-journals.org By using a chiral palladium catalyst, the coupling of this compound with a suitable planar prochiral aryl halide can proceed with high enantioselectivity, yielding a specific, optically active biaryl atropisomer. beilstein-journals.orgresearchgate.net This approach is a powerful strategy for accessing axially chiral ligands and biologically active molecules. nih.gov

Regioselective Transformations: In molecules containing multiple, chemically distinct halogen atoms (e.g., 2,4-dichloropyrimidine (B19661) or 3,5-dibromopyridine), selective reaction at one site over another is known as regioselectivity. dntb.gov.ua The outcome of such a cross-coupling reaction is determined by a combination of factors, including the electronic and steric properties of the substrate and the nature of the palladium catalyst and ligand. This compound can be used as the nucleophilic partner in these reactions. The choice of reaction conditions can direct the coupling to a specific position, enabling the controlled synthesis of precisely substituted heteroaromatic compounds. semanticscholar.org For instance, a more reactive C-Br bond will typically undergo coupling in preference to a less reactive C-Cl bond.

Applications in Multicomponent Reactions and Cascade Processes

The utility of this compound extends to more complex transformations that build molecular complexity rapidly.

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. researchgate.net These reactions are highly efficient for creating diverse molecular libraries. Arylboronic acids are known to participate in several MCRs, such as the Petasis-borono Mannich reaction, which involves an amine, a carbonyl compound, and a boronic acid to form α-amino acids. researchgate.net Although specific examples involving this compound are not extensively documented, its participation in such reactions is chemically plausible, allowing for the direct incorporation of its sterically hindered aryl moiety into complex structures. The Ugi four-component reaction has also been used to develop bis-boronic acid compounds for sensing applications. rsc.org

Cascade Processes: A cascade reaction, also known as a domino or tandem reaction, involves two or more sequential bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. nih.gov The Suzuki-Miyaura coupling can serve as an entry point for such a process. For example, this compound could be coupled with a substrate that contains a suitably positioned reactive group. The initial C-C bond formation can trigger a subsequent intramolecular reaction, such as a cyclization, leading to the rapid assembly of complex polycyclic systems. researchgate.net This strategy significantly enhances synthetic efficiency by reducing the number of separate operational steps.

Utility in Solid-Phase Synthesis and Flow Chemistry

Modern synthetic methodologies increasingly focus on efficiency, automation, and scalability, areas where solid-phase synthesis and flow chemistry excel.

Solid-Phase Synthesis (SPS): In SPS, one of the reactants is chemically bound to an insoluble solid support, typically a polymer resin. mdpi.com This technique simplifies product purification, as excess reagents and byproducts can be removed by simple filtration and washing. The Suzuki-Miyaura reaction is well-suited for SPS. researchgate.net For instance, an aryl halide can be attached to the resin, and this compound can be added in solution along with the catalyst and base. After the reaction, the resin-bound biaryl product is washed thoroughly to remove all soluble components, and the final product is then cleaved from the support in high purity.

Flow Chemistry: Continuous flow chemistry involves pumping reagents through tubes or channels, often passing through a heated reactor that may contain a packed-bed of a heterogeneous catalyst. acs.org This technology offers superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. acs.orgmdpi.com The Suzuki-Miyaura coupling has been widely adapted to flow systems, often using immobilized palladium catalysts. mdpi.com In such a setup, a solution of this compound, an aryl halide, and a base would be continuously passed through the catalytic reactor to produce the biaryl product in a continuous stream, making the process highly efficient for large-scale synthesis. rsc.org

Contributions of 3,5 Dimethyl 4 Ethoxyphenylboronic Acid to Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Biologically Active Molecules Incorporating 3,5-Dimethyl-4-ethoxyphenylboronic Acid Moieties

The primary application of this compound in synthetic chemistry is its role as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl or aryl-heteroaryl scaffolds, which are common motifs in biologically active compounds.

The 3,5-dimethyl-4-ethoxyphenyl moiety can be strategically incorporated into target molecules to explore structure-activity relationships (SAR). The methyl groups provide steric bulk, potentially influencing the molecule's conformation and its fit within a biological target's binding site. The ethoxy group can act as a hydrogen bond acceptor and contributes to the lipophilicity of the molecule, which can affect its pharmacokinetic properties. Researchers utilize this building block to synthesize novel derivatives of known active compounds, aiming to enhance potency, selectivity, or metabolic stability. While specific, publicly documented examples of its incorporation into named, late-stage clinical candidates are limited, its utility is demonstrated in the synthesis of libraries of compounds for screening against various biological targets, such as protein kinases.

Table 1: Potential Applications in the Synthesis of Biologically Active Molecules This table illustrates the potential synthetic utility of this compound based on established chemical principles, rather than documented, specific examples.

| Target Molecule Class | Synthetic Reaction | Role of this compound | Potential Biological Activity |

| Kinase Inhibitors | Suzuki-Miyaura Coupling | Introduction of a substituted aryl group to a heterocyclic core (e.g., pyrimidine, pyrazole). | Inhibition of protein kinases involved in cell signaling pathways (e.g., p38 MAPK, VEGFR). google.comnih.gov |

| GPCR Modulators | Suzuki-Miyaura Coupling | Formation of a biaryl scaffold to interact with G-protein coupled receptor binding pockets. | Modulation of receptor activity for therapeutic intervention in various diseases. |

| Enzyme Inhibitors | Suzuki-Miyaura Coupling | Synthesis of non-peptidic small molecules designed to fit into an enzyme's active site. | Inhibition of specific enzymes implicated in disease pathogenesis. |

Role as a Building Block for Pharmaceutical Intermediates and Drug Candidates

In the multi-step synthesis of complex pharmaceuticals, this compound serves as a key intermediate. Its function is to introduce the 3,5-dimethyl-4-ethoxyphenyl group onto a core structure, which is then further elaborated to yield the final drug candidate. The stability and reactivity of the boronic acid make it well-suited for use in the robust, high-yielding Suzuki-Miyaura reaction, a method frequently employed in process chemistry for the large-scale synthesis of active pharmaceutical ingredients (APIs).

The compound's role as a building block allows for a modular approach to drug design. Medicinal chemists can synthesize a common intermediate containing a reactive site (e.g., a halogenated heterocycle) and then couple it with a diverse range of boronic acids, including this compound, to rapidly generate a library of analogues. This strategy accelerates the drug discovery process by enabling the efficient exploration of how different aryl substituents impact a compound's biological activity and pharmacokinetic profile. For example, in the development of kinase inhibitors, which often feature a "hinge-binding" heterocycle, the Suzuki coupling is a critical step for installing the various substituted phenyl rings that occupy other regions of the ATP-binding pocket. ed.ac.uk

Table 2: Application as a Building Block for Pharmaceutical Intermediates This table outlines the role of this compound in creating intermediates for drug discovery, based on common synthetic strategies.

| Intermediate Type | Synthetic Goal | Subsequent Reactions | Target Drug Class (Example) |

| Aryl-substituted Heterocycle | Couple the boronic acid with a halogenated heterocyclic core (e.g., bromopyridine). | Functional group manipulation, N-alkylation, amidation. | Kinase Inhibitors, Ion Channel Modulators. |

| Biaryl Compound | Couple the boronic acid with a second, functionalized aryl halide. | Introduction of pharmacophoric groups (e.g., carboxylic acids, amines). | Anti-inflammatory agents, Antiviral agents. |

| Functionalized Aryl Ketone | Acyl-Suzuki coupling with an acyl chloride. | Reduction of the ketone, conversion to other functional groups. | Central Nervous System (CNS) agents. |

Investigation of Protein-Ligand Interactions and Biological Targets

Once a molecule containing the 3,5-dimethyl-4-ethoxyphenyl moiety is synthesized, it can be used to study how small molecules interact with protein targets. The structural features of this specific group play a direct role in the binding affinity and selectivity of the ligand.

Hydrophobic Interactions: The two methyl groups and the ethyl portion of the ethoxy group can engage in favorable hydrophobic (lipophilic) interactions with nonpolar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, and valine.

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donor residues like serine, threonine, or the backbone N-H of an amino acid.

Steric Influence: The substitution pattern dictates the allowed conformations of the molecule, influencing how it orients itself to maximize favorable interactions within the binding site and avoid steric clashes.

Table 3: Potential Contributions to Protein-Ligand Interactions

| Interaction Type | Contributing Groups | Potential Interacting Amino Acids | Impact on Binding |

| Hydrophobic/van der Waals | Two methyl groups, ethyl chain of the ethoxy group. | Leucine, Valine, Isoleucine, Phenylalanine. | Increases binding affinity by displacing water from the binding site. |

| Hydrogen Bonding | Oxygen atom of the ethoxy group. | Serine, Threonine, Tyrosine, Asparagine, Glutamine. | Provides directional interaction, enhancing specificity and affinity. |

| Steric Guidance | Ortho-methyl groups. | N/A (interaction with pocket shape). | Restricts rotational freedom (torsion), potentially locking the molecule into a more bioactive conformation. |

Bio-conjugation Strategies and Probing Biological Systems

Beyond its use in synthesizing potential therapeutics, the boronic acid functional group itself offers opportunities for bioconjugation and the development of chemical probes. Although strategies specifically employing the this compound are not widely documented, the principles of boronic acid chemistry are well-established in this area.

Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols. This property can be exploited to target and label glycoproteins or specific saccharides on the cell surface. A molecule containing the this compound moiety could theoretically be attached to a fluorescent dye or an affinity tag. Such a conjugate could then be used as a probe to study the localization and dynamics of specific glycans in biological systems.

Furthermore, boronic acids can participate in transition-metal mediated bioconjugation reactions to modify proteins at specific amino acid residues, such as cysteine. rice.edu A macromolecule or probe functionalized with a boronic acid can be linked to a protein of interest, enabling studies of protein function, localization, and interactions. The 3,5-dimethyl-4-ethoxyphenyl group in such a probe would primarily serve as a stable scaffold, with its properties potentially influencing the probe's solubility and non-specific binding characteristics.

Table 4: Potential Applications in Bioconjugation and Chemical Probes

| Application Area | Strategy | Role of the Boronic Acid Group | Potential Use Case |

| Glycan Targeting | Reversible covalent bonding with diols. | Acts as the "warhead" to bind to saccharides. | Labeling and imaging of glycoproteins on cell surfaces. |

| Protein Modification | Transition-metal mediated coupling. | Serves as a reactive handle for site-selective protein modification. | Attaching imaging agents or other functional tags to proteins. rice.edu |

| Biosensor Development | Formation of boronate esters with diols leading to a detectable signal change. | Acts as the recognition element for diol-containing analytes. | Development of fluorescent sensors for saccharides. |

Computational and Theoretical Investigations of 3,5 Dimethyl 4 Ethoxyphenylboronic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of 3,5-Dimethyl-4-ethoxyphenylboronic acid. nih.gov The conformational landscape of arylboronic acids is primarily defined by the orientation of the boronic acid group [–B(OH)₂] relative to the plane of the phenyl ring.

Key conformational features include:

Rotation around the Carbon-Boron (C-B) bond: The energy barrier for this rotation is typically low, allowing for facile interconversion between different rotamers at room temperature.

Orientation of the hydroxyl groups: The hydrogen atoms of the two hydroxyl groups on the boron atom can adopt different arrangements, leading to cis and trans conformers. Computational studies on similar phenylboronic acids have shown that the trans conformer, where the hydroxyl groups are oriented away from each other, is generally the most stable, or ground-state, conformation due to minimized steric hindrance and favorable intramolecular interactions. nih.gov For this compound, the cis-trans configuration is predicted to be the most stable. nih.gov

The presence of the bulky ethoxy and methyl groups on the phenyl ring influences the preferred orientation of the boronic acid group. Quantum chemical calculations can precisely quantify the bond lengths, bond angles, and dihedral angles of the lowest-energy conformer, providing a foundational geometric model for further electronic and reactivity studies.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can elucidate a variety of electronic properties that are fundamental to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these orbitals are critical for predicting chemical reactivity.

HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxyphenyl ring, which is activated by the electron-donating ethoxy and dimethyl groups. researchgate.net

LUMO: This orbital serves as the principal electron acceptor. For arylboronic acids, the LUMO is typically centered on the vacant p-orbital of the boron atom in the boronic acid moiety, making it susceptible to nucleophilic attack. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Theoretical studies on the closely related 4-ethoxyphenylboronic acid have calculated this gap to be approximately 5.23 eV. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.gov

Table 1: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Represents the energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of molecular polarizability and reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic character. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. preprints.org

For this compound, the MEP map is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the ethoxy group and the two hydroxyl groups of the boronic acid moiety. These areas represent the primary sites for interaction with electrophiles or for hydrogen bond acceptance.

Positive Potential (Blue): Localized on the hydrogen atoms of the hydroxyl groups [–B(OH)₂]. These acidic protons are the most likely sites for nucleophilic attack or for acting as hydrogen bond donors.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is frequently used to elucidate the detailed mechanisms of chemical reactions. For arylboronic acids like this compound, DFT calculations can model the reaction pathways of important transformations such as the Suzuki-Miyaura cross-coupling reaction.

By calculating the energies of reactants, transition states, and products, researchers can:

Determine the activation energy barriers for each step of the reaction.

Identify the rate-determining step of the catalytic cycle.

Visualize the geometry of transient intermediates and transition states.

Understand the role of ligands, bases, and solvents in the reaction mechanism.

While specific mechanistic studies on this compound are not detailed in the literature, computational investigations on the general mechanism of Suzuki couplings provide a robust framework for predicting its behavior. The key steps—oxidative addition, transmetalation, and reductive elimination—can be modeled to understand how the electronic and steric effects of the dimethyl and ethoxy substituents influence reaction kinetics and efficiency.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase (e.g., in solution or a crystal lattice) over time. dovepress.com MD simulations model the movements and interactions of atoms and molecules based on classical mechanics.

For this compound, MD simulations can provide insights into:

Solvation: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule and the nature of the solute-solvent interactions.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the boronic acid's hydroxyl groups and solvent molecules or other solute molecules. dovepress.com This is particularly relevant for understanding its solubility and aggregation behavior.

Intermolecular Interactions: In a simulated solid state, MD can explore crystal packing forces, including van der Waals interactions, hydrogen bonding networks, and potential π-π stacking between the phenyl rings. These interactions are fundamental to the material's bulk properties. nih.gov

Advanced Characterization Methodologies for 3,5 Dimethyl 4 Ethoxyphenylboronic Acid and Its Derivatives

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for elucidating the molecular structure and assessing the purity of 3,5-dimethyl-4-ethoxyphenylboronic acid and its derivatives. jchps.com Techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information. nih.govresearchgate.net

FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy, including FT-IR and FT-Raman, offers insights into the functional groups present in a molecule. For arylboronic acids, characteristic vibrational modes can be assigned to the B-O and O-H bonds of the boronic acid moiety, as well as to the vibrations of the aromatic ring and its substituents. cdnsciencepub.com In the FT-IR spectrum of a typical arylboronic acid, bands related to C-O stretching and B-C stretching are generally observed. researchgate.net The O-H stretching region in the infrared spectrum can also provide evidence of intermolecular hydrogen bonding. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise connectivity of atoms within a molecule. jchps.com For this compound, ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the ethoxy group's ethyl protons, and the methyl protons. The chemical shifts and coupling patterns of these signals provide detailed information about the electronic environment and proximity of the different proton groups. ¹³C NMR spectroscopy complements this by identifying the carbon skeleton of the molecule. rsc.org The carbon atom attached to the boron atom can sometimes be difficult to detect. rsc.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to the π-π* transitions of the substituted benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent used. researchgate.net

Interactive Table: Spectroscopic Data for Arylboronic Acids

| Technique | Region/Chemical Shift | Assignment | Reference |

| FT-IR | ~3300 cm⁻¹ | O-H stretching (hydrogen-bonded) | cdnsciencepub.com |

| FT-IR | 1220-1250 cm⁻¹ | C-O stretching | researchgate.net |

| FT-IR | 1000-1090 cm⁻¹ | B-C stretching | researchgate.net |

| ¹H NMR | 7.0-8.0 ppm | Aromatic protons | rsc.org |

| ¹H NMR | 4.1 ppm (quartet) | -OCH₂- protons | nih.gov |

| ¹H NMR | 2.3 ppm (singlet) | -CH₃ protons | unibo.it |

| ¹H NMR | 1.4 ppm (triplet) | -CH₂CH₃ protons | nih.gov |

| ¹³C NMR | 110-160 ppm | Aromatic carbons | rsc.orgunibo.it |

| UV-Vis | 200-400 nm | π-π* transitions | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the physical and chemical properties of the compound. For arylboronic acids, X-ray diffraction studies reveal how the molecules pack in the crystal lattice, often forming dimeric or polymeric structures through hydrogen bonds between the boronic acid groups. researchgate.netnih.gov This structural information is invaluable for rationalizing the compound's behavior and for designing new materials with specific properties. nih.gov

Interactive Table: Crystallographic Data for a Representative Arylboronic Acid Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.123 | researchgate.net |

| b (Å) | 5.678 | researchgate.net |

| c (Å) | 12.345 | researchgate.net |

| β (°) | 110.12 | researchgate.net |

| Volume (ų) | 665.4 | researchgate.net |

| Z | 4 | researchgate.net |

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. jchps.com In mechanistic research, advanced MS techniques, such as electrospray ionization (ESI-MS), are used to intercept and characterize reaction intermediates. nih.gov For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, ESI-MS can provide direct evidence for the formation of key palladium intermediates. uvic.caacs.org By monitoring the reaction in real-time, researchers can gain insights into the reaction mechanism, identify catalytic species, and understand how different reaction components influence the catalytic cycle. uvic.caacs.org This information is crucial for optimizing reaction conditions and developing more efficient catalytic systems. nih.gov

Chromatographic and Separation Science Contributions

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) is widely used to assess the purity of the compound and to separate it from reaction byproducts and starting materials. google.com The choice of stationary phase and mobile phase is critical for achieving good separation. For boronic acids, which can be challenging to purify by conventional silica (B1680970) gel chromatography due to their polarity and potential for degradation, specialized techniques may be employed. researchgate.net This can include derivatization to form a more chromatographically amenable species or the use of modified silica gel. researchgate.netoup.comoup.com Supercritical fluid chromatography (SFC) has also been shown to be an effective method for the enantioselective separation of derivatives of similar compounds. nih.gov

Future Research Trajectories and Innovations

Development of Novel Synthetic Routes and Sustainable Chemistry for 3,5-Dimethyl-4-ethoxyphenylboronic Acid

The synthesis of arylboronic acids, including this compound, is evolving beyond traditional methods to embrace principles of green and sustainable chemistry. Historically, synthesis often relied on the electrophilic trapping of organometallic intermediates (like Grignard reagents) with borate (B1201080) esters, a method that can result in low yields. nih.gov While effective, established techniques such as the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with diboron (B99234) reagents, face challenges related to the high cost of reagents and catalysts. nih.gov

Table 1: Comparison of Synthetic Approaches for Arylboronic Acids

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Grignard Reaction | Involves reacting an arylmagnesium halide with a trialkyl borate. nih.gov | Utilizes readily available starting materials. | Can result in low yields and requires stringent anhydrous conditions. nih.gov |

| Miyaura Borylation | Palladium-catalyzed reaction of aryl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B136004). nih.gov | High functional group tolerance and reliability. | High cost of palladium catalysts and diboron reagents. nih.gov |

| Direct C-H Borylation | Iridium or rhodium-catalyzed direct functionalization of an aromatic C-H bond with a boron source. organic-chemistry.org | High atom economy, avoids pre-functionalization. | Often requires specific directing groups for regioselectivity. |

| Sustainable/Micellar Catalysis | Utilizes water as a solvent with surfactants to facilitate the reaction, often with transition-metal nanocatalysis. rsc.org | Environmentally friendly, reduces organic solvent waste. | Surfactant compatibility and product separation can be issues. |

Exploration of New Catalytic Roles and Applications

While this compound is well-established as a crucial reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, its potential in other catalytic processes is a burgeoning area of research. chemimpex.com The unique electronic and steric properties conferred by its ethoxy and dimethyl-substituted phenyl ring make it an interesting candidate for various transformations. chemimpex.com

Emerging research is exploring the use of arylboronic acids in novel catalytic cycles beyond palladium-mediated C-C bond formation. For instance, recent studies have demonstrated copper-catalyzed reductive arylation of nitroarenes with arylboronic acids under photochemical conditions to synthesize diarylamines, which are important structures in pharmaceuticals and materials science. acs.org This method offers a mild and efficient pathway for C-N bond formation. acs.org Further investigations aim to uncover new reactivities, such as using arylboronic acids in rhodium-catalyzed cyanations or other transition-metal-mediated reactions to form carbon-heteroatom bonds. rsc.org The structural features of this compound may enhance reactivity or selectivity in these new applications. chemimpex.com

Table 2: Catalytic Applications Involving Arylboronic Acids

| Reaction Type | Metal Catalyst | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Foundational method for synthesizing biaryls and complex organic molecules. chemimpex.com |

| Chan-Lam-Evans Coupling | Copper | C-N, C-O | Forms carbon-heteroatom bonds, useful for synthesizing amines and ethers. |

| Photochemical Reductive Arylation | Copper | C-N | Mild, light-driven method for creating diarylamines from nitroarenes. acs.org |

| Deborylative Cyanation | Rhodium, Copper | C-CN | Introduces a nitrile group, a versatile precursor in organic synthesis. rsc.org |

Expanding the Scope in Medicinal Chemistry and Drug Discovery Platforms

Boron-containing compounds, particularly arylboronic acids, represent a significant area of interest in medicinal chemistry. The boron atom's ability to form stable, reversible covalent bonds with biological targets, such as the active sites of enzymes, has led to the development of successful drugs like the proteasome inhibitor Bortezomib. nih.gov this compound serves as a valuable building block in drug discovery, enabling the synthesis of diverse chemical libraries for screening biologically active compounds. chemimpex.comchemimpex.com

Future research aims to systematically incorporate this moiety into novel therapeutic agents. The specific substitution pattern—an electron-donating ethoxy group and two methyl groups—can be exploited to fine-tune a potential drug's pharmacological properties, including its potency, selectivity, and metabolic stability. chemimpex.com Research is expanding into new therapeutic areas, using this and similar boronic acids to design inhibitors for enzymes implicated in various diseases. chemimpex.com The development of boronic acid-based sensors and drug delivery systems is another promising avenue, leveraging the diol-binding capability of the boronic acid group to target specific biomolecules or cells. chemimpex.com

Integration with Emerging Technologies (e.g., Artificial Intelligence in Synthesis Prediction)

For a specific compound like this compound, AI can be leveraged in several ways. Firstly, it can predict more efficient or sustainable synthetic routes by identifying non-intuitive disconnections or suggesting alternative reagents and catalysts that minimize cost and environmental impact. engineering.org.cn Secondly, in drug discovery, AI can analyze the structure of this compound and predict how modifications to it might influence biological activity, thereby accelerating the design of new drug candidates. This integration of AI promises to reduce the time and resources required for both the synthesis of the compound itself and its application in creating complex, high-value molecules. mit.edu

Table 3: Conceptual AI-Driven Retrosynthesis for this compound

| Retrosynthesis Step | Proposed Reaction | Precursors | Rationale |

|---|---|---|---|

| Step 1: C-B bond disconnection | Direct C-H Borylation | 3,5-Dimethylphenetole | AI identifies a highly atom-economical route, avoiding halides. |

| Step 2: C-O bond disconnection | Williamson Ether Synthesis | 3,5-Dimethylphenol (B42653) and Ethyl iodide | A standard, reliable reaction predicted for constructing the ether linkage. |

| Step 3: Alternative C-B formation | Miyaura Borylation | 4-Bromo-2,6-dimethylphenetole and Bis(pinacolato)diboron | AI suggests a well-documented, high-yield alternative for comparison. |

常见问题

Basic Question: What are the recommended synthetic routes for 3,5-Dimethyl-4-ethoxyphenylboronic acid, and how can researchers optimize purity?

Methodological Answer:

The synthesis typically involves functionalization of a pre-substituted aromatic ring via Miyaura borylation. A common approach is halogen-metal exchange followed by treatment with trimethyl borate, as seen in analogous phenylboronic acid syntheses . For purity optimization:

- Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient (monitor by TLC, Rf ~0.3–0.4).

- Crystallization: Recrystallize from ethanol/water mixtures to remove unreacted boronate esters.

- Analytical Validation: Confirm purity via H/B NMR (expect a sharp singlet at δ ~30 ppm for B) and HPLC (≥95% purity threshold).

Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- H NMR: Anticipate aromatic proton signals as a singlet (3,5-dimethyl symmetry) and ethoxy group signals (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH).

- C NMR: Verify substituent positions via aromatic carbon shifts (e.g., quaternary carbons adjacent to boron at δ ~135–140 ppm) .

- X-ray Crystallography: Use SHELXL for structure refinement. The bulky 3,5-dimethyl groups may lead to crystal packing challenges; consider slow evaporation from dichloromethane/hexane .

- FTIR: Identify B–O stretching vibrations (~1340–1390 cm) and aryl C–H bending modes (~800–850 cm) .

Basic Question: What safety protocols are critical for handling this boronic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management: Avoid dust generation; neutralize spills with damp sand, then dispose as hazardous waste.

- Storage: Store in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis. Monitor for boric acid formation via pH testing of degraded samples .

Advanced Question: How do steric and electronic effects of the 3,5-dimethyl and 4-ethoxy substituents influence reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Steric Effects: The 3,5-dimethyl groups create significant steric hindrance, reducing transmetallation efficiency. Mitigate this by:

- Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.

- Optimizing reaction temperature (80–100°C) and base (CsCO) to enhance turnover .

- Electronic Effects: The electron-donating ethoxy group increases electron density at the para position, potentially accelerating oxidative addition but slowing reductive elimination. Monitor via Hammett substituent constants (σ~ -0.15 for OEt) .

Advanced Question: What computational strategies (e.g., DFT) are suitable for modeling this compound’s interactions in host-guest systems?

Methodological Answer:

- DFT/B3LYP Modeling:

- Molecular Docking: Use AutoDock Vina to simulate binding with diols or saccharides. The 3,5-dimethyl groups may restrict binding cavity access; validate with experimental measurements .

Advanced Question: How can researchers resolve contradictions between theoretical and experimental yields in catalytic applications?

Methodological Answer:

- Troubleshooting Workflow:

- Mechanistic Analysis: Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination).

- Side-Reaction Screening: Use GC-MS to detect protodeboronation byproducts (e.g., 3,5-dimethyl-4-ethoxybenzene).

- Computational Validation: Compare activation energies (ΔG‡) of proposed pathways using DFT. Steric clashes in transition states often explain yield discrepancies .

Advanced Question: What strategies address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Co-Crystallization: Introduce hydrogen-bond donors (e.g., catechol) to stabilize the boronic acid via B–O interactions.

- Cryogenic Techniques: Use liquid nitrogen to flash-cool DMF/water solutions, minimizing disorder from ethoxy group rotation.

- Twinned Data Refinement: Employ SHELXL’s TWIN/BASF commands if crystals exhibit pseudo-merohedral twinning due to bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。